molecular formula C16H10ClNO4 B2632155 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356576-29-9

2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2632155
CAS No.: 356576-29-9
M. Wt: 315.71
InChI Key: RJJRNATZGJWABU-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 356576-29-9) is a high-purity chemical compound supplied for research and development purposes. This isoindoline derivative has a molecular formula of C16H10ClNO4 and a molecular weight of 315.71 g/mol . The compound is characterized by its specific structure, which includes a 1,3-dioxoisoindoline core substituted with a carboxylic acid group and a 3-chloro-2-methylphenyl moiety . Researchers can utilize this molecule as a key synthetic intermediate or building block in the development of novel pharmaceutical compounds and organic materials. It is strictly for professional laboratory research. Handle with care; this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. For a full list of handling and safety information, please consult the Safety Data Sheet (SDS). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4/c1-8-12(17)3-2-4-13(8)18-14(19)10-6-5-9(16(21)22)7-11(10)15(18)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJRNATZGJWABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylphenyl compounds, followed by the formation of the dioxoisoindoline core through cyclization reactions. The final step often involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and cyclization processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent. Research indicates that derivatives of isoindoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the proliferation of human leukemia cells by inducing apoptosis .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its dioxoisoindoline structure allows for various functionalizations, making it a versatile building block in the development of pharmaceuticals and agrochemicals .

Coordination Chemistry

This compound can form metal complexes, which are valuable in catalysis and materials science. The ability to coordinate with metals enhances its utility in creating novel materials with specific electronic and optical properties. For example, studies have explored the formation of copper complexes with isoindoline derivatives, revealing interesting catalytic activities .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that isoindoline derivatives can induce apoptosis in HL-60 leukemia cells, with significant cytotoxicity observed at low concentrations .
Study BOrganic SynthesisUtilized this compound as a precursor for synthesizing novel heterocyclic compounds with potential pharmacological activity .
Study CCoordination ChemistryInvestigated the formation of metal complexes using this compound, highlighting its ability to enhance catalytic processes in organic reactions .

Mechanism of Action

The mechanism by which 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
Target Compound : 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 3-Cl, 2-CH₃ on phenyl C₁₆H₁₀ClNO₄ 315.72 Moderate solubility in polar aprotic solvents; potential kinase inhibition
2-(3-Chloro-4-methylphenyl) isomer 3-Cl, 4-CH₃ on phenyl C₁₆H₁₀ClNO₄ 315.72 Altered steric profile due to para-methyl group; used in polymer synthesis
2-(4-Fluorophenyl) derivative 4-F on phenyl C₁₅H₈FNO₄ 285.23 Enhanced electronic effects (electron-withdrawing F); lower molecular weight
2-(4-Carboxyphenyl) derivative (H2L4.4) 4-COOH on phenyl C₁₆H₉NO₆ 311.25 Increased acidity; used in metal-organic frameworks (MOFs)
2-(3-Carboxyphenyl) derivative (H2L4.5) 3-COOH on phenyl C₁₆H₉NO₆ 311.25 Distinct coordination behavior in MOFs due to meta-substitution
Benzimidazole-dioxoisoindoline conjugate (8f) Benzimidazole-carboxamido group C₂₃H₁₅ClN₃O₄ 444.84 Dual VEGFR-2/FGFR-1 inhibition (IC₅₀ < 1 μM); high melting point (291–293°C)

Key Observations :

The 4-fluorophenyl analogue exhibits stronger electron-withdrawing effects, which may influence binding interactions in biological targets .

Biological Activity :

  • The benzimidazole conjugate (8f) demonstrates significant dual kinase inhibition, attributed to the benzimidazole moiety’s ability to engage ATP-binding pockets .
  • Chlorinated derivatives (e.g., target compound) are often prioritized in drug discovery for their metabolic stability .

Material Science Applications :

  • Carboxyphenyl-substituted derivatives (H2L4.4, H2L4.5) are utilized in MOFs due to their ability to coordinate metal ions, with the meta-substituted variant (H2L4.5) showing unique structural flexibility .
  • Silyl- and germyl-substituted analogues (e.g., I-Si, I-Ge) exhibit enhanced thermal stability (>400°C), making them suitable for high-performance polymers .

Key Findings :

  • High-Yield Synthesis : Carboxyphenyl derivatives (e.g., H2L4.4) achieve near-quantitative yields (98%) under reflux conditions, highlighting efficient anhydride-amine reactivity .
  • Thermal Stability: Silyl/germyl-substituted polymers derived from these compounds degrade above 400°C, outperforming non-substituted analogues .

Biological Activity

2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, with the chemical formula C16_{16}H10_{10}ClNO4_4 and CAS number 356576-29-9, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including antioxidant properties, cytotoxic effects, and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC16_{16}H10_{10}ClNO4_4
Molecular Weight315.71 g/mol
CAS Number356576-29-9
PurityNot specified

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is a standard approach to assess the radical scavenging capacity of compounds. Preliminary studies indicate that this compound exhibits significant antioxidant properties, comparable to known antioxidants like ascorbic acid .

Cytotoxic Effects

Research indicates that compounds within the isoindoline class may possess cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis in cancer cells while sparing normal cells. Specific studies have shown that derivatives of isoindoline compounds can inhibit cell proliferation and induce cell cycle arrest .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Proliferation : The compound may interfere with key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in related compounds.
  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress contribute to its protective effects against cellular damage.

Study 1: Antioxidant Efficacy

In a study assessing various isoindoline derivatives, this compound demonstrated a high percentage of DPPH radical scavenging ability (approximately 88.6%). This was significantly higher than many other tested compounds, indicating its potential as a strong antioxidant agent .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the compound's cytotoxic effects against human breast cancer cells (MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid?

A common method involves condensation reactions between substituted anilines and trimellitic anhydride derivatives. For example, refluxing 3-chloro-2-methylaniline with trimellitic anhydride in acetic acid for 12 hours, followed by HCl workup, yields the target compound. This approach ensures regioselective formation of the isoindoline ring while preserving the carboxylic acid functionality . Purification typically involves recrystallization from acetic acid/water mixtures to remove unreacted starting materials.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in DMSO-d6d_6) confirm the presence of aromatic protons (δ 7.5–8.5 ppm), the methyl group (δ 2.3–2.6 ppm), and the carboxylic acid proton (δ 12–13 ppm). 13C^{13}\text{C} peaks at ~167–172 ppm correspond to carbonyl groups .
  • X-Ray Crystallography : Single-crystal X-ray diffraction using SHELXTL or SHELXL refines the molecular geometry, confirming bond angles, dihedral angles, and packing interactions. Hydrogen atoms are added geometrically during refinement .

Advanced: How can thermal stability and coefficient of thermal expansion (CTE) be evaluated for poly(amide-imide) films derived from this compound?

The compound can act as a diacid monomer in poly(amide-imide) (PAI) synthesis. To assess thermal properties:

Synthesis : React with diamines (e.g., 3,5-diaminobenzotrifluoride) via polycondensation in DMAc.

Thermal Analysis : Use TGA (thermogravimetric analysis) to determine decomposition temperatures (TdT_d) and DSC (differential scanning calorimetry) for glass transition (TgT_g).

CTE Measurement : Employ tensile testing with a thermomechanical analyzer (TMA) at 50–250°C. Low CTE values (<20 ppm/K) indicate suitability for flexible electronics .

Advanced: What strategies are used to evaluate the antiproliferative activity of phthalimide derivatives like this compound?

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Compare IC50_{50} values with control drugs like doxorubicin.
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis induction and cell cycle arrest (e.g., G1/S phase blockade).
  • In Silico Docking : Use Molecular Operating Environment (MOE) to model interactions with tubulin or kinase targets, validating hypotheses from experimental data .

Advanced: How are crystallographic data contradictions resolved during structure refinement?

Discrepancies between experimental (e.g., X-ray) and computational models may arise due to disordered solvent or twinning. Strategies include:

  • Data Cross-Validation : Compare RintR_{\text{int}} and RfreeR_{\text{free}} values; discrepancies >5% suggest refinement errors.
  • Software Tools : Use SHELXD for phase problem resolution and OLEX2 for graphical validation of hydrogen bonding networks.
  • Twinned Data : Apply the TwinRotMat algorithm in SHELXL to refine against twinned datasets .

Advanced: How can computational methods predict the compound’s reactivity in polymer synthesis?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites.
  • Reactivity Descriptors : Compute Fukui indices to identify atoms prone to nucleophilic attack (e.g., carbonyl carbons).
  • Solvent Effects : Use COSMO-RS to model solvation energy in DMAc or NMP, critical for polycondensation efficiency .

Advanced: How are spectral data contradictions (e.g., NMR vs. XRD) addressed?

  • Case Example : If NMR suggests a planar isoindoline ring but XRD shows puckering, verify sample purity via HPLC (>95%).
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility (e.g., ring flipping) that XRD static models miss.
  • Complementary Techniques : Pair solid-state NMR with XRD to reconcile solution- and solid-state structures .

Advanced: What design principles optimize this compound as a monomer for high-performance polymers?

  • Rigidity : The chloro-methylphenyl group enhances steric hindrance, reducing chain mobility and lowering CTE.
  • Solubility : Introduce trifluoromethyl groups (see DAc-1/DAc-2 analogs) to improve solubility in polar aprotic solvents.
  • Thermal Stability : Aromatic rings and imide linkages provide high TdT_d (>400°C), suitable for aerospace materials .

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